1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one
Description
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a 3,5-dimethoxybenzyloxymethyl group at the 4-position and a propan-1-one moiety linked to two phenyl groups. Its molecular complexity arises from the combination of aromatic rings (phenyl and dimethoxybenzyl), a piperidine scaffold, and a ketone functional group.
Properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4/c1-33-27-17-24(18-28(19-27)34-2)22-35-21-23-13-15-31(16-14-23)30(32)20-29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-12,17-19,23,29H,13-16,20-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRLCNPCNKZWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule comprises three key subunits:
- 3,3-Diphenylpropan-1-one (aryl ketone backbone)
- 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine (oxygenated piperidine side chain)
- Amide/ketone linkage connecting the subunits
Retrosynthetic disconnection suggests two primary routes:
- Route A : Coupling of pre-formed 3,3-diphenylpropan-1-one with a functionalized piperidine intermediate.
- Route B : Sequential assembly of the piperidine moiety followed by ketone installation.
Synthesis of 3,3-Diphenylpropan-1-one
Friedel-Crafts Acylation
The aryl ketone backbone is typically synthesized via Friedel-Crafts acylation of benzene derivatives. For example:
$$ \text{2 PhH + CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{PhCOCH}_2\text{Ph} $$
Yields for analogous reactions range from 65–80% under optimized conditions.
Preparation of 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine
Piperidine Functionalization Strategies
The oxygenated piperidine side chain requires selective hydroxymethylation and subsequent etherification.
Table 1: Representative Piperidine Modification Reactions
Reductive Amination Pathways
Alternative routes utilize reductive amination of 4-piperidone derivatives with 3,5-dimethoxybenzyl alcohol. For example:
$$ \text{4-Piperidone + 3,5-(MeO)}2\text{C}6\text{H}3\text{CH}2\text{OH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Piperidine} $$
Reported yields: 55–68%.
Coupling Strategies for Final Assembly
Purification and Characterization
Chromatographic Techniques
Challenges and Limitations
- Steric Hindrance : Bulky diphenyl groups impede coupling efficiency.
- Oxidative Stability : Benzyl ethers prone to degradation under acidic conditions.
- Scale-up Issues : Column chromatography remains impractical for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl ether oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the diphenylpropanone moiety could influence enzyme activity. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and physicochemical properties:
Table 1: Structural and Molecular Comparisons
Key Observations :
Core Scaffold Differences: The target compound employs a piperidine ring with a benzyloxymethyl substituent, whereas uses a dihydrochalcone backbone, and integrates a benzodioxole moiety. Compound shares a piperidine core but lacks the dimethoxybenzyl group and diphenylpropanone structure of the target compound.
Substituent Effects: The 3,5-dimethoxybenzyl group in the target compound may enhance lipophilicity and CNS penetration compared to the hydroxyl/methoxy groups in or the benzodioxole in .
Molecular Weight and Complexity :
- The target compound likely has a higher molecular weight (estimated >450 g/mol) compared to (312.36 g/mol) and (261.36 g/mol), which may affect pharmacokinetic properties like absorption and metabolism.
The absence of hydroxyl groups in the target compound (vs.
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Comparative inferences are based solely on structural analogies.
- Synthetic Feasibility: The piperidine and benzyl ether linkages in the target compound suggest synthetic routes involving nucleophilic substitution or Mitsunobu reactions, similar to ’s synthesis .
- Toxicity Considerations: Compounds with diphenylpropanone structures (e.g., ) may exhibit hepatotoxicity due to cytochrome P450 interactions, a risk that could extend to the target compound .
Biological Activity
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a piperidine ring and a diphenylpropanone moiety, which are significant in pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 473.6 g/mol. The structural complexity arises from the incorporation of a dimethoxybenzyl group and a piperidine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 1396748-41-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the diphenylpropanone moiety could influence enzyme activity. These interactions can lead to significant pharmacological effects, including cytotoxicity against cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one. For instance, compounds based on the diphenylpropanone scaffold have shown significant cytotoxicity against breast cancer cell lines (MCF-7) while exhibiting low toxicity towards normal cells. The synthesized compounds demonstrated higher efficacy than standard treatments such as Tamoxifen .
Table: Cytotoxic Effects on MCF-7 Cells
| Compound | IC50 (µM) | Comparison to Tamoxifen |
|---|---|---|
| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | 12 | Higher |
| 1-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | 15 | Comparable |
These findings suggest that modifications in the chemical structure can enhance therapeutic efficacy while minimizing side effects.
Neuropharmacological Effects
The piperidine component is known for its neuropharmacological properties. Compounds with similar structures have been evaluated for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems . The interaction with dopamine and serotonin receptors is particularly noteworthy.
Case Studies
A study involving derivatives of diphenylpropanone reported that specific modifications led to enhanced biological activities. For example, compounds with tertiary amine side chains exhibited improved cytotoxic effects on cancer cells compared to their counterparts lacking such modifications .
Case Study: Synthesis and Evaluation
In a recent synthesis project, researchers developed several analogs of diphenylpropanones and tested their efficacy against various cancer cell lines. Results indicated that the introduction of specific substituents significantly affected both potency and selectivity towards cancer cells versus normal cells.
Q & A
Q. What are the key considerations for synthesizing 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the piperidinyl moiety with the 3,5-dimethoxybenzyloxy-methyl group and subsequent ketone formation. Key steps include:
- Functional Group Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl groups during intermediate steps .
- Catalytic Coupling : Employ palladium catalysts for Suzuki-Miyaura coupling to attach aromatic rings, ensuring high regioselectivity .
- Purification : Optimize column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the final compound with ≥95% purity .
Yield optimization requires precise temperature control (e.g., 60–80°C for nucleophilic substitutions) and solvent selection (e.g., dichloromethane for inert conditions) .
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Identifies methoxy (δ 3.7–3.8 ppm) and piperidinyl protons (δ 1.5–2.5 ppm).
- 13C NMR : Confirms carbonyl (δ ~200 ppm) and aromatic carbons (δ 110–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 542.2) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry if single crystals are obtained .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at –20°C to prevent degradation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,5-dimethoxybenzyl group in this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Replace methoxy groups with halogens (e.g., Cl, F) or hydroxyl groups to assess electronic effects .
- Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Compare IC50 values to correlate substituent effects with potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to visualize interactions between the dimethoxybenzyl group and hydrophobic binding pockets .
Q. What experimental approaches are suitable for resolving contradictions in reported biological efficacy data across different in vitro models?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and normalize data to internal controls (e.g., β-galactosidase assays) .
- Orthogonal Assays : Validate results with complementary methods (e.g., calcium flux assays for GPCR activation alongside cAMP measurements) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and systematic biases .
Q. How should environmental fate studies be structured to assess the ecological impact of this compound?
- Methodological Answer :
- Degradation Pathways :
- Abiotic : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis; monitor by HPLC-MS .
- Biotic : Incubate with soil microbiota (e.g., Pseudomonas spp.) and quantify biodegradation products .
- Ecotoxicity Testing : Use Daphnia magna (LC50) and algal growth inhibition assays to assess acute and chronic toxicity .
Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound’s drug potential, and how can they be measured?
- Methodological Answer :
- Key Parameters :
| Parameter | Method |
|---|---|
| Bioavailability | Plasma AUC after oral vs. IV dosing |
| Half-life (t1/2) | Non-compartmental pharmacokinetic analysis |
| Metabolism | LC-MS/MS identification of hepatic metabolites |
- Experimental Design : Administer radiolabeled compound (14C) to rodents; collect plasma, urine, and feces for mass balance studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
